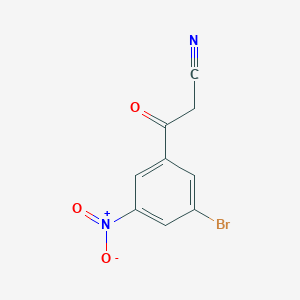

3-(3-Bromo-5-nitrophenyl)-3-oxopropanenitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3-bromo-5-nitrophenyl)-3-oxopropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O3/c10-7-3-6(9(13)1-2-11)4-8(5-7)12(14)15/h3-5H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNUNKZXVBPCPCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])Br)C(=O)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(3-Bromo-5-nitrophenyl)-3-oxopropanenitrile chemical structure and properties

A Versatile Scaffold for Heterocyclic Drug Discovery[1]

Executive Summary

In the realm of medicinal chemistry, 3-(3-Bromo-5-nitrophenyl)-3-oxopropanenitrile represents a high-value synthetic intermediate (HVSI). Its structural uniqueness lies in the trifunctional core : a substituted phenyl ring offering orthogonal reactivity (bromide for cross-coupling, nitro group for reduction/amination) and a

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

The compound is a

Structural Data

| Property | Detail |

| IUPAC Name | This compound |

| Common Name | 3-Bromo-5-nitrobenzoylacetonitrile |

| Molecular Formula | |

| Molecular Weight | 269.05 g/mol |

| SMILES | N#CCC(=O)C1=CC(Br)=CC([O-])=C1 |

| InChI Key | Predicted based on structure |

Physicochemical Profile (Calculated)

| Parameter | Value | Significance |

| LogP | ~1.9 - 2.1 | Moderate lipophilicity; suitable for drug-like intermediates.[1] |

| TPSA | ~85 Ų | High polarity due to nitro and nitrile groups; good solubility in polar organic solvents (DMSO, DMF). |

| H-Bond Acceptors | 4 | Nitro (2), Carbonyl (1), Nitrile (1). |

| H-Bond Donors | 0 | (1 if enol form is considered, though keto form predominates in solid state). |

| Rotatable Bonds | 2 | Allows conformational flexibility in binding pockets before cyclization. |

Validated Synthesis Protocol

Methodology: Ester-Enolate Claisen Condensation

While multiple routes exist, the condensation of the corresponding benzoate ester with acetonitrile anion is preferred over the acid chloride/cyanoacetate route due to higher atom economy and cleaner workup.

Reagents & Materials

-

Starting Material: Ethyl 3-bromo-5-nitrobenzoate (1.0 eq)

-

Nucleophile: Anhydrous Acetonitrile (excess/solvent or stoichiometric)

-

Base: Sodium Hydride (NaH, 60% in oil, 2.5 eq) or Lithium Hexamethyldisilazide (LiHMDS)

-

Solvent: Anhydrous Tetrahydrofuran (THF)[2]

-

Quench: 1N Hydrochloric Acid (HCl)

Step-by-Step Procedure

-

Preparation of Nucleophile (Acetonitrile Anion):

-

Charge a flame-dried 3-neck round-bottom flask with anhydrous THF under Argon atmosphere.

-

Add NaH (2.5 eq) and cool to 0°C.

-

Add dry acetonitrile (2.2 eq) dropwise. Note: Evolution of

gas will occur.[1] Ensure proper venting. -

Stir at 0°C for 30 minutes to generate the anion (

).

-

-

Condensation:

-

Dissolve Ethyl 3-bromo-5-nitrobenzoate (1.0 eq) in minimum anhydrous THF.

-

Add the ester solution dropwise to the acetonitrile anion mixture at 0°C.

-

Allow the reaction to warm to room temperature (RT) and stir for 4–6 hours.

-

Monitoring: Check via TLC (Hexane:EtOAc 3:1). The active species is the enolate salt, which may precipitate.

-

-

Workup & Isolation:

-

Cool the mixture to 0°C.

-

Critical Step: Quench slowly with 1N HCl until pH ~2–3. This protonates the enolate to the free

-keto nitrile. -

Extract with Ethyl Acetate (

). -

Wash combined organics with Brine, dry over

, and concentrate in vacuo.

-

-

Purification:

-

Recrystallize from Ethanol/Hexane or purify via flash chromatography (SiO2, 0-30% EtOAc in Hexanes).

-

Yield Expectation: 75–85%.[1]

-

Reaction Landscape & Applications

The versatility of this compound lies in its ability to react with binucleophiles to form 5- and 6-membered heterocycles.[1]

Mechanistic Pathways (Graphviz Visualization)

Figure 1: Divergent synthesis pathways transforming the

Key Transformations:

-

Knoevenagel Condensation: The active methylene reacts with aldehydes to form benzylidene derivatives, precursors to Michael additions.

-

Gewald Reaction: Reaction with elemental sulfur and a ketone/aldehyde yields 2-aminothiophenes.

-

Reduction: The nitro group can be selectively reduced (Fe/HCl or

) to an aniline, enabling further derivatization (e.g., amide coupling) without affecting the nitrile if conditions are controlled.

Safety & Handling Protocols

-

Nitrile Hazard: While less volatile than simple alkyl nitriles, metabolism can release cyanide. Handle in a well-ventilated fume hood.

-

Nitro Aromatic: Potential energetic decomposition upon heating. Do not distill the neat compound at high temperatures (>150°C).

-

Skin/Eye Contact: The compound acts as a potent irritant and potential sensitizer (due to the alkylating capability of the

-halo ketone analog potential). -

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis of the nitrile to the amide.

References

-

PubChem. 3-(3-Bromophenyl)-3-oxopropanenitrile Compound Summary. National Library of Medicine. Link

-

BenchChem. Ethyl 3-bromo-5-nitrobenzoate Synthesis Protocols.Link

-

Sigma-Aldrich. 3-Bromophenylacetonitrile Product Specification.[1]Link

-

ResearchGate. Gewald Reaction of 3-Oxopropanenitriles.Link

-

Google Patents. Process for the synthesis of substituted propanenitriles (US20140163220A1).Link

Sources

An In-depth Technical Guide to 3-(3-Bromo-5-nitrophenyl)-3-oxopropanenitrile: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of medicinal chemistry and drug discovery, the exploration of novel chemical entities with unique substitution patterns is a cornerstone of innovation. This guide focuses on 3-(3-Bromo-5-nitrophenyl)-3-oxopropanenitrile , a compound that, while not extensively documented in public databases, represents a confluence of chemical functionalities known to impart significant biological activity. The absence of a readily available CAS number for this specific molecule underscores its novelty and the forward-looking nature of this technical exploration. As Senior Application Scientists, our objective is to deconstruct this molecule from first principles, leveraging established synthetic methodologies and the known bioactivities of its constituent parts to provide a comprehensive and predictive technical overview. This document is structured to empower researchers to synthesize, understand, and potentially exploit this and similar scaffolds in the pursuit of new therapeutic agents.

Molecular Profile and Physicochemical Characteristics

This compound is a multifaceted molecule characterized by a central β-ketonitrile core attached to a phenyl ring bearing two strongly electron-withdrawing substituents: a bromine atom and a nitro group at the meta positions.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Rationale |

| Molecular Formula | C₉H₅BrN₂O₃ | Based on chemical structure |

| Molecular Weight | 285.06 g/mol | Calculated from the molecular formula |

| Appearance | Likely a pale yellow to off-white solid | Aromatic nitro compounds are often colored |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and acetone | Inferred from the aromatic and polar nature of the molecule |

| pKa | Estimated to be around 8-10 for the α-proton | The α-proton is acidic due to the adjacent ketone and nitrile groups |

Strategic Synthesis of this compound

The synthesis of β-ketonitriles is a well-established area of organic chemistry.[1] A highly plausible and efficient route to the title compound is via a Claisen-type condensation reaction. This method is advantageous due to the ready availability of starting materials and the robustness of the reaction.

Proposed Synthetic Pathway: Claisen Condensation

The Claisen condensation involves the reaction of an ester with a compound containing an acidic α-proton in the presence of a strong base to form a β-dicarbonyl compound.[2][3] In this case, a substituted acetophenone can be reacted with a cyanating agent.

Experimental Protocol: Synthesis of this compound

Part 1: Synthesis of 3-Bromo-5-nitroacetophenone (Starting Material)

-

To a stirred solution of 3-nitroacetophenone in concentrated sulfuric acid at 0°C, slowly add N-bromosuccinimide (NBS).[4]

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the solid, wash with cold water, and recrystallize from ethanol to yield 3-bromo-5-nitroacetophenone.

Part 2: Claisen Condensation to Yield the Final Product

-

To a solution of sodium ethoxide in anhydrous ethanol, add 3-bromo-5-nitroacetophenone dropwise at room temperature.

-

To this mixture, add ethyl cyanoformate slowly.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into a mixture of ice and dilute hydrochloric acid to neutralize the base and precipitate the product.

-

Filter the crude product, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Mechanistic Insights

The Claisen condensation proceeds through the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ethyl cyanoformate. The subsequent collapse of the tetrahedral intermediate and elimination of the ethoxide leaving group yields the β-ketonitrile. The use of a full equivalent of a strong base is crucial to drive the equilibrium towards the product by deprotonating the newly formed, highly acidic β-ketonitrile.[3]

Alternative Synthetic Strategies

An alternative approach involves the nucleophilic acyl substitution of 3-bromo-5-nitrobenzoyl chloride with the anion of acetonitrile.[5] This method requires the in-situ generation of the acetonitrile anion using a strong, non-nucleophilic base like lithium diisopropylamide (LDA).

Chemical Reactivity and Spectroscopic Profile

The chemical reactivity of this compound is dictated by its functional groups. The β-ketonitrile moiety is a versatile precursor for the synthesis of various heterocyclic compounds, such as pyridines, pyrimidines, and pyrazoles.[1] The presence of the electron-withdrawing bromo and nitro groups on the phenyl ring activates it towards nucleophilic aromatic substitution, although the meta-positioning makes this less favorable than ortho/para substitution.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Method | Predicted Key Signals |

| ¹H NMR | Aromatic protons in the range of δ 7.5-8.5 ppm; a singlet for the α-proton around δ 4.0-4.5 ppm. |

| ¹³C NMR | Carbonyl carbon around δ 190-200 ppm; nitrile carbon around δ 115-120 ppm; aromatic carbons in the range of δ 120-150 ppm. |

| IR (cm⁻¹) | Strong C=O stretch around 1680-1700; C≡N stretch around 2250; characteristic NO₂ stretches around 1530 and 1350. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern for bromine. |

Potential Applications in Drug Discovery and Development

The structural motifs present in this compound suggest a range of potential biological activities.

Role as a Scaffold in Medicinal Chemistry

β-Ketonitriles are recognized as valuable intermediates in the synthesis of biologically active molecules, including anticancer, anti-inflammatory, and antimalarial agents.[1] The title compound can serve as a starting point for the generation of diverse chemical libraries for high-throughput screening.

Predicted Biological Activities

-

Antimicrobial and Antifungal Activity: Aromatic nitro compounds have a long history of use as antimicrobial agents. The nitro group can be enzymatically reduced within microbial cells to generate reactive nitrogen species that are cytotoxic.[6]

-

Anticancer Potential: The cyano group is a feature in several anticancer drugs.[4] Compounds with similar structures have been investigated as inhibitors of various enzymes involved in cancer progression.

-

Enzyme Inhibition: The β-ketonitrile moiety can act as a Michael acceptor or a chelating group for metal ions in enzyme active sites, potentially leading to enzyme inhibition.

Hypothesized Mechanism of Action: Enzyme Inhibition

A plausible mechanism of action for this compound could be the inhibition of key enzymes in pathogenic or cancer cell signaling pathways. The β-ketonitrile could act as a competitive or non-competitive inhibitor.[7][8]

Figure 1: A conceptual diagram illustrating the competitive inhibition of an enzyme by this compound.

Safety and Handling

Aromatic nitro and bromo compounds should be handled with caution as they are often toxic and can be absorbed through the skin.[5][9] It is imperative to use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Table 3: Recommended Personal Protective Equipment (PPE)

| Body Part | Recommended Protection | Rationale |

| Eyes/Face | Chemical splash goggles and face shield | Protection from splashes and potential irritants. |

| Hands | Nitrile or neoprene gloves (double-gloving recommended) | Resistance to a broad range of chemicals and prevention of skin absorption. |

| Body | Chemical-resistant laboratory coat | Protection against spills and contamination of personal clothing. |

Conclusion and Future Directions

While this compound is not a widely characterized compound, its constituent chemical features suggest significant potential as a versatile building block in medicinal chemistry. The proposed synthetic route via Claisen condensation offers a practical method for its preparation, enabling further investigation into its chemical and biological properties. Future research should focus on the synthesis and spectroscopic characterization of this molecule, followed by a comprehensive evaluation of its biological activity against a panel of microbial and cancer cell lines. Elucidation of its precise mechanism of action will be crucial for its potential development as a therapeutic lead compound.

References

-

Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Publishing. Available from: [Link]

-

The Claisen Condensation. Available from: [Link]

-

Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. Available from: [Link]

-

New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. PMC. Available from: [Link]

-

The Claisen Condensation Reaction. OpenStax. Available from: [Link]

-

Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. Available from: [Link]

-

How to prepare 3-phenyl-2-propenenitrile from acetophenone? ResearchGate. Available from: [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. Available from: [Link]

-

Claisen Condensation EXPLAINED. YouTube. Available from: [Link]

-

Synthesis of 3-nitroacetophenone. Masaryk University. Available from: [Link]

-

Nucleophilic Acyl Substitution Reactions. Chemistry LibreTexts. Available from: [Link]

- Process for the synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in the synthesis of ivabradine and addition salts thereof with a pharmaceutically acceptable acid. Google Patents.

-

Nucleophilic Acyl Substitution. YouTube. Available from: [Link]

-

Synthesis of α-bromo-3-nitroacetophenone. PrepChem.com. Available from: [Link]

-

Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. PMC. Available from: [Link]

-

3-Bromo-5-nitrophenol. PubChem. Available from: [Link]

-

Introduction to Nucleophilic Acyl Substitution. YouTube. Available from: [Link]

-

Nucleophilic Acyl Substitution Reaction Mechanism - Carboxylic Acid Derivatives, Organic Chemistry. YouTube. Available from: [Link]

-

3-Bromo-5-(3-hydroxyphenyl)benzonitrile. PubChem. Available from: [Link]

-

Benzotriazole: An overview on its versatile biological behavior. PMC. Available from: [Link]

-

Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles. Organic Chemistry Portal. Available from: [Link]

-

Enzyme Inhibition. Chemistry LibreTexts. Available from: [Link]

-

Reactivities of Substituted α-Phenyl-N-tert-butyl Nitrones. PMC. Available from: [Link]

-

Enzymes: Inhibitors (A-level Biology). Study Mind. Available from: [Link]

-

Discovery of phenyl-linked symmetric small molecules as inhibitors of the programmed cell death-1/programmed cell death-ligand 1 interaction. PubMed. Available from: [Link]

- Fluorophenyl pyrazol compounds. Google Patents.

-

Benzotriazole: An overview on its versatile biological behavior. PubMed. Available from: [Link]

Sources

- 1. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 4. is.muni.cz [is.muni.cz]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. studymind.co.uk [studymind.co.uk]

- 9. researchgate.net [researchgate.net]

Technical Whitepaper: Solubility and Stability Profile of 3-(3-Bromo-5-nitrophenyl)-3-oxopropanenitrile

This guide provides an in-depth technical assessment of 3-(3-Bromo-5-nitrophenyl)-3-oxopropanenitrile , a specialized

Executive Summary & Chemical Identity

This compound (often referred to as 3-bromo-5-nitrobenzoylacetonitrile) is a highly functionalized building block used primarily in the synthesis of fused heterocycles (e.g., pyrazoles, isoxazoles) and pharmaceutical intermediates targeting kinase inhibition or nuclear receptors. Its structure features an active methylene group flanked by a nitrile and an electron-deficient benzoyl moiety, creating a unique reactivity profile governed by keto-enol tautomerism and high acidity.

Chemical Identifiers

| Property | Detail |

| Chemical Name | This compound |

| Structural Class | |

| Molecular Formula | |

| Molecular Weight | 269.05 g/mol |

| Parent Scaffold CAS | 614-16-4 (3-oxo-3-phenylpropanenitrile) |

| Key Substituents | 3-Bromo (Lipophilicity, Halogen bonding), 5-Nitro (Electron-withdrawing, Photolability) |

Physicochemical Profile

The presence of strong electron-withdrawing groups (EWG) on the phenyl ring significantly alters the physicochemical properties compared to the unsubstituted parent compound.

Predicted vs. Analog Properties

Data derived from structural analogs and substituent constants (Hammett

| Property | Parent (Unsubstituted) | Target (3-Br, 5- | Technical Insight |

| Melting Point | 78–82 °C | 115–135 °C (Predicted) | The nitro group and bromine atom increase lattice energy via |

| pKa ( | ~9.0 | ~6.5 – 7.5 (Predicted) | EWGs stabilize the enolate anion, significantly increasing acidity. This compound will deprotonate in weak bases (e.g., |

| LogP (Lipophilicity) | 1.78 | ~2.6 – 2.9 | Bromine increases lipophilicity ( |

| Appearance | White solid | Pale yellow/Off-white solid | Nitro-aromatics typically exhibit yellow coloration due to charge transfer transitions. |

Solubility Data & Solvent Compatibility

The solubility of this compound is heavily dependent on solvent polarity and pH. The compound exhibits "switchable" solubility due to its acidic

Solvent Screening Table

Based on "like-dissolves-like" principles and

| Solvent Class | Solvent | Solubility Rating | Operational Notes |

| Polar Aprotic | DMSO | High (>50 mg/mL) | Recommended stock solvent. Excellent stability if kept anhydrous. |

| Polar Aprotic | DMF | High (>50 mg/mL) | Suitable for reactions; difficult to remove during workup. |

| Polar Protic | Methanol | Moderate (10–25 mg/mL) | Good for recrystallization. Avoid prolonged heating (risk of transesterification/solvolysis). |

| Chlorinated | DCM/Chloroform | Moderate (5–15 mg/mL) | Good for extraction from acidic aqueous phases. |

| Non-Polar | Hexane/Heptane | Insoluble | Used as an anti-solvent for precipitation. |

| Aqueous (Acidic) | Water (pH < 5) | Insoluble | Exists in neutral keto/enol form. Precipitates upon acidification. |

| Aqueous (Basic) | Water (pH > 9) | Soluble | Forms the water-soluble enolate anion ( |

The pH-Solubility Switch (Self-Validating Protocol)

The compound behaves as a weak acid.

-

Dissolution: In 1M NaOH, the solid dissolves rapidly, forming a yellow/orange solution (enolate).

-

Precipitation: Dropwise addition of 1M HCl to the enolate solution will cause immediate reprecipitation of the off-white solid around pH 6–7. This reversible transition confirms the integrity of the

-ketonitrile core.

Stability Profile & Degradation Pathways

Researchers must account for three primary instability modes: Tautomeric Equilibrium , Hydrolytic Cleavage , and Photodegradation .

Keto-Enol Tautomerism

Unlike simple ketones, this compound exists in a dynamic equilibrium. The 3-Br-5-

-

Implication: NMR spectra in

may show complex splitting or broad peaks for the

Hydrolytic Instability (Retro-Claisen & Nitrile Hydrolysis)

Under stressed conditions (High pH + Heat), the molecule is prone to fragmentation.

-

Pathway A (Base-Catalyzed): Retro-Claisen condensation leads to cleavage of the

bond, releasing 3-bromo-5-nitrobenzoic acid and acetonitrile. -

Pathway B (Acid-Catalyzed): Hydrolysis of the nitrile group to an amide (

) and subsequently to a carboxylic acid.

Photostability

Nitro-aromatics are susceptible to photoreduction or radical formation under UV light.

-

Handling: Store in amber vials. Avoid prolonged exposure to direct ambient light during weighing.

Visualizing the Stability & Reactivity Network

The following diagram illustrates the tautomeric states and degradation risks.

Caption: Tautomeric equilibrium and primary degradation pathways (Retro-Claisen and Hydrolysis).

Experimental Protocols

Protocol 1: Gravimetric Solubility Determination

Use this protocol to establish precise solubility limits in your specific solvent system.

-

Preparation: Weigh approximately 50 mg of the compound into a 4 mL glass vial.

-

Addition: Add the target solvent (e.g., DMSO) in 100

L increments at 25°C. -

Agitation: Vortex for 30 seconds after each addition. Sonicate for 5 minutes if dissolution is slow.

-

Endpoint: Visual clarity (no particulates).

-

Calculation:

. -

Verification: If using volatile solvents (MeOH, DCM), account for evaporation. For DMSO, ensure the solution does not heat up during sonication (degradation risk).

Protocol 2: Forced Degradation (Stress Testing)

Essential for validating analytical methods (HPLC) and establishing storage conditions.

| Stress Condition | Procedure | Expected Outcome |

| Acid Hydrolysis | Dissolve in MeOH/0.1N HCl (1:1). Reflux for 2 hrs. | Formation of amide/acid derivatives.[1][2][3][4] |

| Base Hydrolysis | Dissolve in MeOH/0.1N NaOH (1:1). Stir at RT for 4 hrs. | Rapid enolate formation; potential Retro-Claisen cleavage to benzoic acid. |

| Oxidation | Treat with 3% | Potential N-oxide formation or ring oxidation (monitor by LC-MS). |

| Photostability | Expose solid/solution to UV (254 nm) for 24 hrs. | Check for nitro-reduction products or dimerization. |

Stability Testing Workflow Diagram

Caption: Standardized workflow for forced degradation studies to profile compound stability.

Storage & Handling Recommendations

Based on the stability profile, the following handling procedures are mandatory for maintaining compound integrity:

-

Storage: Store at 2–8°C (short term) or -20°C (long term) under an inert atmosphere (Argon/Nitrogen).

-

Container: Amber glass vials with PTFE-lined caps to prevent moisture ingress and UV damage.

-

Solution Stability: DMSO stock solutions are stable for ~1 week at 4°C. Avoid freeze-thaw cycles which can induce precipitation or hydrolysis due to condensation moisture.

References

-

Structure & Parent Properties

-

Synthesis & Reactivity of

-Ketonitriles: -

Acidity (pKa)

- Stability of Nitro-Aromatics: Photostability of Drugs and Drug Substances. In: Tonnesen H.H. (eds) Photostability of Drugs and Drug Formulations. CRC Press. (General reference for nitro-group photolability).

Sources

- 1. Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles [organic-chemistry.org]

- 2. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Bromo-5-(3-hydroxyphenyl)benzonitrile | C13H8BrNO | CID 71473204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. chemscene.com [chemscene.com]

- 7. 3-OXO-3-PHENYLPROPANENITRILE | CAS 614-16-4 [matrix-fine-chemicals.com]

- 8. 3-Bromo-5-nitrobenzoic acid | C7H4BrNO4 | CID 239336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-Bromo-5-hydroxybenzonitrile | C7H4BrNO | CID 18440043 - PubChem [pubchem.ncbi.nlm.nih.gov]

Reactivity profile of electron-deficient beta-ketonitriles

An In-depth Technical Guide to the Reactivity Profile of Electron-Deficient β-Ketonitriles

Authored by: A Senior Application Scientist

Introduction: The Unique Electronic Landscape of β-Ketonitriles

β-Ketonitriles, also known as α-cyano ketones, are a fascinating class of organic molecules that occupy a central role in modern synthetic chemistry. Their value stems from a unique structural arrangement: a ketone and a nitrile group positioned in a 1,3-relationship. This juxtaposition of two powerful electron-withdrawing groups creates a rich and varied reactivity profile, making them exceptionally versatile building blocks for the synthesis of complex molecules, particularly heterocycles of pharmaceutical and agrochemical importance.[1][2]

The core of their reactivity lies in two key electronic features:

-

Exceptional Acidity of the α-Protons: The methylene protons situated between the ketone and nitrile functionalities are significantly acidic. Deprotonation by a base generates a resonance-stabilized carbanion (an enolate), where the negative charge is delocalized over the oxygen, the α-carbon, and the nitrogen atom. This stabilized nucleophile is central to a vast number of carbon-carbon bond-forming reactions.

-

Multiple Electrophilic Centers: The molecule possesses two primary electrophilic sites: the carbonyl carbon and the nitrile carbon. This dual electrophilicity allows β-ketonitriles to react with a wide array of nucleophiles and to participate in elegant cascade and multi-component reactions where they act as both nucleophile and electrophile precursors.[1][3]

This guide provides an in-depth exploration of this reactivity, offering not just a catalog of reactions, but a mechanistic understanding of why these molecules behave as they do, grounded in field-proven insights for researchers, scientists, and drug development professionals.

Synthesis of β-Ketonitriles

The utility of β-ketonitriles has driven the development of numerous synthetic methods. While classical approaches remain relevant, modern catalytic systems have expanded the scope and efficiency of their preparation.

Historically, the acylation of in-situ generated nitrile anions with esters has been a common method, often employing strong bases like sodium amide or sodium ethoxide.[2] However, these methods can require harsh conditions and may suffer from side reactions. More contemporary and milder procedures have been developed to address these limitations.

| Method | Catalyst/Reagent | Key Features | Reference |

| Acylation of Acetonitrile | KOt-Bu | Utilizes inexpensive reagents and can be facilitated by catalytic isopropanol. Works with esters and lactones under ambient conditions. | [2] |

| Radical Coupling | N-Heterocyclic Carbene (NHC) | Metal-free radical coupling of aldehydes and azobis(isobutyronitrile) (AIBN) to form β-ketonitriles with quaternary centers. | [4] |

| Carbonylative Coupling | Nickel(II) pincer complex | Couples α-bromonitriles with alkylzinc reagents and carbon monoxide, showing good functional group tolerance. | [5] |

| Carbopalladation | Pd(acac)₂ | Palladium-catalyzed addition of organoboron reagents to dinitriles, offering high selectivity and mild conditions. | [6] |

Reactivity Profile Part I: The α-Carbon as a Nucleophilic Center

The acidity of the α-protons is the cornerstone of β-ketonitrile reactivity, enabling the formation of a potent carbon nucleophile that drives several critical bond-forming reactions.

Knoevenagel Condensation: Building α,β-Unsaturated Systems

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl, followed by dehydration.[7][8] β-Ketonitriles are excellent substrates for this reaction, readily condensing with aldehydes and ketones, typically under mild base catalysis (e.g., piperidine, triethylamine), to form α-arylidene- or α-alkylidene-β-ketonitriles.[9][10] These products are themselves valuable α,β-unsaturated acceptors for subsequent reactions.

The reaction proceeds via the formation of the β-ketonitrile enolate, which attacks the carbonyl carbon of the aldehyde or ketone. The resulting β-hydroxy intermediate rapidly undergoes elimination of water to yield the conjugated product.[8]

Caption: Workflow for the Knoevenagel Condensation.

Representative Experimental Protocol: Knoevenagel Condensation

-

Setup: To a solution of an aromatic aldehyde (1.0 eq) and a β-ketonitrile (1.0 eq) in ethanol (0.5 M), add a catalytic amount of piperidine (0.1 eq).

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

-

Workup: Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the pure α,β-unsaturated product.

Michael Addition: Forging 1,5-Dicarbonyl Linkages

As potent and stabilized nucleophiles, the enolates derived from β-ketonitriles are excellent donors in Michael (conjugate) additions.[11][12] They readily add to α,β-unsaturated systems (Michael acceptors) like enones, enals, and unsaturated nitriles to form a new carbon-carbon bond at the β-position of the acceptor.[13][14][15] This reaction is a powerful tool for constructing 1,5-dicarbonyl compounds and their equivalents, which are key intermediates in annulation and cyclization reactions.

The choice of base is critical; it must be strong enough to deprotonate the β-ketonitrile but not so strong as to promote competing side reactions like 1,2-addition to the acceptor's carbonyl group.[14]

Caption: Key steps in the Michael Addition reaction.

Reactivity Profile Part II: Multi-component Reactions

The true synthetic power of β-ketonitriles is unleashed in multi-component reactions (MCRs), where their dual nucleophilic and electrophilic nature is exploited to build complex heterocyclic scaffolds in a single, efficient operation.

Hantzsch Pyridine Synthesis

The classical Hantzsch synthesis is a four-component reaction that combines an aldehyde, two equivalents of a β-ketoester, and ammonia to form a dihydropyridine, which is then oxidized to the corresponding pyridine.[16][17][18] β-Ketonitriles are excellent substitutes for one of the β-ketoester components, leading to the synthesis of highly functionalized cyanopyridines.[1][3] These products are valuable in medicinal chemistry.

The mechanism is a beautiful cascade. One molecule of the β-ketonitrile first undergoes a Knoevenagel condensation with the aldehyde. A second molecule of the β-dicarbonyl compound (or another β-ketonitrile) reacts with ammonia to form an enamine. These two intermediates then combine in a Michael addition, followed by cyclization and dehydration to furnish the dihydropyridine ring.[19]

Caption: Convergent pathway of the Hantzsch Pyridine Synthesis.

Gewald Aminothiophene Synthesis

The Gewald reaction is a cornerstone of thiophene chemistry, providing a straightforward, three-component route to polysubstituted 2-aminothiophenes.[20][21] The reaction condenses a ketone or aldehyde, an active methylene nitrile (such as a β-ketonitrile), and elemental sulfur in the presence of a base.[22]

The generally accepted mechanism begins with a Knoevenagel condensation between the carbonyl compound and the β-ketonitrile to yield an α,β-unsaturated nitrile.[20][23] The enolate of this intermediate then attacks the sulfur ring, leading to a sulfurated species that cyclizes onto the nitrile carbon. Tautomerization of the resulting imine affords the aromatic 2-aminothiophene product.[23][24]

Representative Experimental Protocol: Gewald Synthesis

-

Setup: In a round-bottom flask, combine the ketone (1.0 eq), β-ketonitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol or DMF (0.8 M).

-

Catalyst Addition: Add a basic catalyst, such as morpholine or triethylamine (0.5 eq), to the suspension.

-

Reaction: Heat the mixture to 50-60 °C and stir. The reaction is often accompanied by the evolution of H₂S. Monitor by TLC until the starting materials are consumed.

-

Workup: Cool the reaction mixture to room temperature and pour it into ice-water.

-

Isolation: Collect the precipitated solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene.

Reactivity Profile Part III: Cycloaddition and Thorpe-Ziegler Reactions

Cycloaddition Reactions

The electron-deficient nature of β-ketonitriles and their Knoevenagel adducts makes them suitable partners in various cycloaddition reactions. For instance, they can participate in [2+2] cycloaddition/ring expansion sequences with yne-allenone esters to produce highly substituted phenanthrene derivatives.[1] These reactions showcase their ability to construct complex polycyclic aromatic systems under mild, often metal-free, conditions.

The Thorpe-Ziegler Reaction: Intramolecular Cyclization

The Thorpe-Ziegler reaction is the intramolecular variant of the Thorpe reaction, a base-catalyzed self-condensation of nitriles.[25][26][27] When applied to α,ω-dinitriles, it provides a powerful method for synthesizing large-ring cyclic ketones after hydrolysis of the initial product.[28][29] While the classical reaction involves dinitriles, the underlying principle of an intramolecular nucleophilic attack of a nitrile-stabilized carbanion onto a nitrile carbon is a key reactivity pattern.[25][30]

The mechanism involves the deprotonation of an α-carbon to form a carbanion, which then attacks the intramolecular nitrile group. The resulting cyclic imine tautomerizes to a more stable β-enaminonitrile.[25] Subsequent acidic hydrolysis converts this intermediate into a cyclic α-cyano ketone and finally to the desired cyclic ketone.

Caption: Mechanistic pathway for the Thorpe-Ziegler cyclization.

Conclusion: The β-Ketonitrile as a Keystone Synthon

Electron-deficient β-ketonitriles are far more than simple difunctional molecules; they are sophisticated synthons whose reactivity can be precisely controlled and channeled into a remarkable array of chemical transformations. Their ability to act as potent nucleophiles via the α-carbon, engage in multi-component reactions through their electrophilic centers, and participate in cyclizations makes them indispensable tools in the synthetic chemist's arsenal. From the construction of fundamental carbon-carbon bonds in Michael and Knoevenagel reactions to the elegant assembly of complex pyridines and thiophenes in Hantzsch and Gewald syntheses, the β-ketonitrile continues to prove its value as a cornerstone for innovation in drug discovery and materials science.

References

-

Thorpe-Ziegler Reaction Mechanism. (2021, October 19). Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

Thorpe reaction. (2020, September 24). L.S.College, Muzaffarpur. Retrieved from [Link]

-

Hantzsch Pyridine Synthesis Definition. (n.d.). Fiveable. Retrieved from [Link]

-

Thorpe-Ziegler Reaction. (n.d.). SynArchive. Retrieved from [Link]

-

Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2024). RSC Advances. Retrieved from [Link]

-

A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. (2019, December 6). Beilstein Journal of Organic Chemistry, 15, 2830–2838. Retrieved from [Link]

-

Zeng, G., et al. (2021). Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles. The Journal of Organic Chemistry, 86(1), 861-867. Retrieved from [Link]

-

Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes. (2007). Request PDF. Retrieved from [Link]

-

Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. (2022, December 12). MDPI. Retrieved from [Link]

-

Thorpe reaction. (n.d.). In Wikipedia. Retrieved from [Link]

-

Hantzsch pyridine synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

-

Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2024, May 6). RSC Advances, 14(21), 14891-14959. Retrieved from [Link]

-

Wang, J.-M., et al. (2023). Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile). Organic Letters, 25(19), 3325–3329. Retrieved from [Link]

-

Gewald reaction. (n.d.). In Wikipedia. Retrieved from [Link]

-

Hantzsch Pyridine Synthesis. (n.d.). Scribd. Retrieved from [Link]

-

23.10: Conjugate Carbonyl Additions - The Michael Reaction. (2024, January 19). Chemistry LibreTexts. Retrieved from [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). Semantic Scholar. Retrieved from [Link]

-

Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Hantzsch pyridine synthesis - overview. (n.d.). ChemTube3D. Retrieved from [Link]

-

Synthesis of β-keto carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

The Michael Addition Reaction and Conjugate Addition. (2023, May 24). Master Organic Chemistry. Retrieved from [Link]

-

Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. (2024). ChemRxiv. Retrieved from [Link]

-

Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024, July 5). The Journal of Organic Chemistry, 89(13), 9609–9619. Retrieved from [Link]

-

Knoevenagel condensation – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

-

Michael addition reaction. (n.d.). In Wikipedia. Retrieved from [Link]

-

23.10: Conjugate Carbonyl Additions - The Michael Reaction. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]

-

23.10 Conjugate Carbonyl Additions: The Michael Reaction. (2023, September 20). OpenStax. Retrieved from [Link]

-

A High-Yielding Preparation of β-Ketonitriles. (2003). Request PDF. Retrieved from [Link]

-

Knoevenagel condensation. (n.d.). In Wikipedia. Retrieved from [Link]

-

Nucleophilic addition. (n.d.). In Wikipedia. Retrieved from [Link]

-

Jinzaki, T., et al. (2007). Nucleophilic Addition of α-(Dimethylsilyl)nitriles to Aldehydes and Ketones. Organic Letters, 9(19), 3733–3736. Retrieved from [Link]

-

Cycloaddition. (n.d.). In Wikipedia. Retrieved from [Link]

-

Nucleophilic Addition to Carbonyl Groups. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Nucleophilic Addition Reaction Mechanism, Grignard Reagent, NaBH4, LiAlH4, Imine, Enamine, Reduction. (2017, January 10). The Organic Chemistry Tutor [Video]. YouTube. Retrieved from [Link]

-

19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. (2024, January 19). Chemistry LibreTexts. Retrieved from [Link]

-

Hauser, C. R., & Eby, C. J. (1957). Cyclization of β-Ketonitriles or β-Ketoamides with Ketones by Polyphosphoric Acid to Form Substituted 2-Pyridones. Journal of the American Chemical Society, 79(3), 728–730. Retrieved from [Link]

-

Access to β-Ketonitriles through Nickel-Catalyzed Carbonylative Coupling of α-Bromonitriles with Alkylzinc Reagents. (2019, July 25). Chemistry, 25(42), 9856-9860. Retrieved from [Link]

-

A high-yielding preparation of beta-ketonitriles. (2003). Organic Letters, 5(21), 3823-5. Retrieved from [Link]

Sources

- 1. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]

- 2. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile) [organic-chemistry.org]

- 5. Access to β-Ketonitriles through Nickel-Catalyzed Carbonylative Coupling of α-Bromonitriles with Alkylzinc Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles [organic-chemistry.org]

- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 8. Knoevenagel Condensation Reaction [sigmaaldrich.com]

- 9. mdpi.com [mdpi.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 23.10 Conjugate Carbonyl Additions: The Michael Reaction - Organic Chemistry | OpenStax [openstax.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 16. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 17. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 18. chemtube3d.com [chemtube3d.com]

- 19. scribd.com [scribd.com]

- 20. Gewald reaction - Wikipedia [en.wikipedia.org]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. researchgate.net [researchgate.net]

- 23. chemrxiv.org [chemrxiv.org]

- 24. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. alfa-chemistry.com [alfa-chemistry.com]

- 26. lscollege.ac.in [lscollege.ac.in]

- 27. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 28. youtube.com [youtube.com]

- 29. synarchive.com [synarchive.com]

- 30. Nucleophilic addition - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: High-Efficiency Synthesis of 5-Amino-3-(3-Bromo-5-Nitrophenyl)pyrazole

Executive Summary

This application note details the optimized protocol for synthesizing 5-amino-3-(3-bromo-5-nitrophenyl)-1H-pyrazole from 3-(3-bromo-5-nitrophenyl)-3-oxopropanenitrile . This specific scaffold is a "privileged structure" in drug discovery, serving as a critical intermediate for p38 MAP kinase inhibitors, GPCR ligands, and various anti-inflammatory agents.

The presence of the electron-withdrawing 3-bromo and 5-nitro substituents on the aromatic ring significantly alters the electrophilicity of the

Scientific Foundation & Reaction Design

The Substrate: Electronic Considerations

The starting material, This compound , contains two electrophilic centers: the ketone carbonyl and the nitrile group.

-

Ketone Reactivity: The 3-bromo and 5-nitro groups are strong electron-withdrawing groups (EWG). They destabilize the carbonyl bond, making the benzylic ketone carbon highly electrophilic and susceptible to rapid nucleophilic attack.

-

Acidity: The methylene protons (

-protons) between the ketone and nitrile are highly acidic (

Reaction Mechanism (Knorr-Type Cyclocondensation)

The synthesis proceeds via a modified Knorr pyrazole synthesis. The reaction with hydrazine hydrate is generally regioselective due to the significant difference in electrophilicity between the ketone and the nitrile.

-

Nucleophilic Attack: The terminal nitrogen of hydrazine (the most nucleophilic site) attacks the highly electrophilic ketone carbonyl.

-

Hydrazone Formation: Elimination of water yields the hydrazone intermediate.

-

Cyclization: The second nitrogen of the hydrazine moiety attacks the nitrile carbon.[1][2]

-

Tautomerization: An imine-enamine tautomerization typically follows, resulting in the stable 5-aminopyrazole aromatic system.

Mechanistic Pathway Diagram

Figure 1: Mechanistic pathway for the conversion of

Experimental Protocol

Target Compound: 3-(3-Bromo-5-nitrophenyl)-1H-pyrazol-5-amine CAS Registry Number (Generic Scaffold): 14670-66-7 (Reference for parent aminopyrazole)

Materials & Reagents

| Reagent | Equiv. | Role | Grade |

| 3-(3-Br-5-NO2-phenyl)-3-oxopropanenitrile | 1.0 | Limiting Reagent | >97% HPLC |

| Hydrazine Hydrate (64% or 80%) | 2.5 - 3.0 | Nucleophile | Reagent Grade |

| Ethanol (Absolute) | Solvent | Reaction Medium | ACS Grade |

| Glacial Acetic Acid | 0.1 (Cat.) | Catalyst (Optional) | ACS Grade |

Step-by-Step Methodology

Step 1: Reaction Setup[1][3]

-

Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Charge the flask with 1.0 mmol of this compound.

-

Add 10 mL of Absolute Ethanol .

-

Note: The starting material may not fully dissolve at room temperature due to the nitro-aromatic nature. This is expected.

-

-

While stirring, add 2.5 mmol of Hydrazine Hydrate dropwise over 2 minutes.

-

Observation: A slight exotherm may occur.[3] The suspension often clears as the hydrazine reacts with the ketone.

-

-

(Optional) Add 2-3 drops of Glacial Acetic Acid.

-

Expert Insight: While the reaction proceeds without acid, a catalytic amount of AcOH protonates the nitrile, accelerating the cyclization step (Step 3 in Mechanism).

-

Step 2: Reaction & Monitoring[4]

-

Heat the mixture to Reflux (78°C) .

-

Maintain reflux for 3 to 5 hours .

-

TLC Monitoring: Use Ethyl Acetate:Hexane (1:1).

-

Starting Material: High

(UV active). -

Product: Lower

(highly polar amine). Stains yellow/orange with ninhydrin or anisaldehyde.

-

Step 3: Isolation (The Precipitation Method)

-

Allow the reaction mixture to cool to room temperature.

-

Concentrate the solvent volume by 50% using a rotary evaporator (do not evaporate to dryness).

-

Pour the concentrate into 20 mL of ice-cold water with vigorous stirring.

-

A precipitate should form immediately.

-

Troubleshooting: If an oil forms instead of a solid, scratch the glass sides with a spatula or add a seed crystal. The nitro group aids crystallinity, so oiling is less common than with alkyl derivatives.

-

-

Filter the solid using a Buchner funnel.

-

Wash the cake with cold water (2 x 5 mL) to remove excess hydrazine.

-

Wash with cold Ethanol (1 x 2 mL) to remove unreacted organic impurities.

Step 4: Purification

-

Recrystallization: The crude product is typically >90% pure. For analytical grade (>98%), recrystallize from Ethanol/Water (9:1) .

-

Dry in a vacuum oven at 50°C for 6 hours.

Workflow Diagram

Figure 2: Operational workflow for the synthesis and isolation of the target pyrazole.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, verify the following analytical markers. This confirms not just identity, but structural integrity.

| Technique | Expected Signal | Structural Assignment |

| 1H NMR (DMSO-d6) | Pyrazole NH (Exchangeable) | |

| 1H NMR (DMSO-d6) | Exocyclic NH2 (Amine) | |

| 1H NMR (DMSO-d6) | Pyrazole C4-H (Characteristic singlet) | |

| 1H NMR (DMSO-d6) | Aromatic protons (3-Br-5-NO2 pattern) | |

| LC-MS (ESI+) | [M+H]+ matches Calc. MW | Confirms molecular weight |

Key Validation Check: The disappearance of the singlet at

Strategic Applications & Modifications

Regioselectivity with Substituted Hydrazines

If using Phenylhydrazine instead of Hydrazine Hydrate, regioselectivity becomes a critical variable.

-

Standard Outcome: The terminal

of phenylhydrazine attacks the ketone first. This typically yields the 1-phenyl-5-(3-bromo-5-nitrophenyl)-3-aminopyrazole isomer. -

Control: To invert regioselectivity (to get the 1-phenyl-3-aryl-5-amino isomer), one must often employ specific Lewis acids or modify the solvent system to favor attack at the nitrile, though this is thermodynamically less favorable.

Post-Functionalization

This scaffold is designed for library generation:

-

Suzuki Coupling: The 3-Bromo position is active for Pd-catalyzed cross-coupling with aryl boronic acids.

-

Reduction/Amidation: The 5-Nitro group can be reduced (Fe/NH4Cl or H2/Pd) to an aniline, allowing for amide coupling (e.g., creating a hinge-binder motif for kinase inhibitors).

References

-

Aggarwal, R., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC - NIH.

-

Frizzo, C. P., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles.[1][2][5][6][7][8][9] Beilstein Journal of Organic Chemistry.

-

El-Emary, T. I. (2006). Synthesis and Biological Activity of Some New Pyrazoles and Pyrazolo[1,5-a]pyrimidines. Molecules (MDPI).

-

Moussa, Z., et al. (2025).[9] Recent advances in the application of β-ketonitriles as multifunctional intermediates. RSC Advances.

-

Organic Chemistry Portal. (2023). Synthesis of Pyrazoles.[1][4][9][10][11]

Sources

- 1. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. mdpi.com [mdpi.com]

- 6. orientjchem.org [orientjchem.org]

- 7. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]

- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Procedure for Knoevenagel condensation with 3-oxopropanenitrile derivatives

Application Note: Knoevenagel Condensation of 3-Oxopropanenitrile Derivatives ( -Ketonitriles)

Executive Summary

The Knoevenagel condensation of 3-oxopropanenitrile derivatives (commonly referred to as

This guide provides a high-fidelity protocol for the condensation of

Strategic Analysis: Reactivity & Mechanism[1]

Substrate Nuances

While "3-oxopropanenitrile" (formylacetonitrile) is chemically unstable, its substituted derivatives are robust synthons. The methylene protons at the

-

Acidity (pKa): The pKa of

-ketonitriles (approx. 7–9 in DMSO) is lower than -

Stereoselectivity: The reaction typically yields the (E)-isomer .

-

Steric Driver: The linear geometry of the cyano group (

) creates significantly less steric hindrance than the acyl group ( -

CIP Priority: Since

(oxygen-bound) has higher priority than

-

Reaction Pathway Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical dehydration step where stereochemistry is determined.

Figure 1: Mechanistic pathway of base-catalyzed Knoevenagel condensation emphasizing the dehydration step.

Experimental Protocol

Materials & Equipment

-

Reagents:

-

Aromatic Aldehyde (1.0 equiv)

- -Ketonitrile derivative (e.g., Benzoylacetonitrile) (1.0 equiv)

-

Catalyst: Piperidine (0.1 equiv) + Glacial Acetic Acid (0.1 equiv) (Standard) OR

-Alanine (Green alternative). -

Solvent: Ethanol (Absolute) or Water (for Green Chemistry variant).

-

-

Equipment:

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Magnetic stirrer with heating block

-

Vacuum filtration setup

-

Method A: Standard Organic Synthesis (High Purity)

This method is preferred for drug discovery applications (e.g., Tyrphostin synthesis) where isolation of pure isomers is critical.

-

Setup: In a 50 mL round-bottom flask, dissolve the Aldehyde (5.0 mmol) and

-Ketonitrile (5.0 mmol) in Ethanol (15 mL). -

Catalysis: Add Piperidine (5 drops, ~0.5 mmol) followed by Glacial Acetic Acid (5 drops).

-

Note: The acid-base combination forms piperidinium acetate, a buffered catalyst that prevents side reactions (like Cannizzaro) sensitive to high pH.

-

-

Reaction: Heat the mixture to reflux (78°C) for 1–3 hours.

-

Monitoring: Check TLC (Mobile phase: 20% EtOAc in Hexanes). The product usually appears as a bright UV-active spot, often fluorescent.

-

-

Workup: Cool the reaction mixture to room temperature, then chill in an ice bath for 30 minutes. The product should precipitate as crystalline solids.

-

Purification: Filter the precipitate. Wash with cold ethanol (2 x 5 mL) and then cold water (to remove catalyst salts). Dry under vacuum.

-

Recrystallization: If necessary, recrystallize from hot Ethanol/DMF (9:1).

-

Method B: Green Chemistry (Solvent-Free/Aqueous)

Ideal for scaling up simple substrates or for environmentally conscious workflows.

-

Setup: Combine Aldehyde (5.0 mmol) and

-Ketonitrile (5.0 mmol) in a mortar. -

Catalysis: Add Sodium Dodecyl Sulfate (SDS) (10 mol%) and NaOH (5 mol%) or simply water (2 mL) with Hydrotalcite (solid base).

-

Reaction: Grind the mixture with a pestle for 10–20 minutes. The mixture will often liquefy (eutectic formation) and then solidify as the product forms.

-

Isolation: Wash the solid cake with water to remove the surfactant/base. Filter and dry.

Optimization & Troubleshooting

Solvent & Catalyst Screening Data

The following table summarizes expected outcomes based on reaction conditions for a model reaction (Benzaldehyde + Benzoylacetonitrile).

| Entry | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Selectivity (E:Z) | Notes |

| 1 | Ethanol | Piperidine/AcOH | 78 | 2 | 92 | >95:5 | Standard. Best crystallinity. |

| 2 | Methanol | L-Proline | 25 | 12 | 85 | 90:10 | Slower, mild conditions. |

| 3 | Water | SDS (Micelle) | 25 | 4 | 88 | 92:8 | Green method. Product precipitates. |

| 4 | None | NaOH (Grinding) | 25 | 0.3 | 94 | 85:15 | Fastest, but lower purity (requires wash). |

| 5 | Toluene | EDDA* | 110 | 4 | 89 | 98:2 | Dean-Stark trap removes water. |

*EDDA: Ethylenediamine diacetate

Troubleshooting Guide

-

Problem: Oiling out instead of crystallizing.

-

Solution: The product may be trapped in a supersaturated solution. Add water dropwise to the ethanol solution until turbidity persists, then scratch the glass or add a seed crystal.

-

-

Problem: Low Yield / Bis-addition.

-

Cause: Michael addition of a second equivalent of

-ketonitrile to the product. -

Fix: Ensure the Aldehyde is in slight excess (1.1 equiv) and do not prolong reflux beyond TLC completion.

-

-

Problem: Isomerization.

-

Insight: Solutions of Knoevenagel adducts can isomerize under light exposure. Store solid products in amber vials.

-

Case Study: Synthesis of Tyrphostin Analogs

Target: Synthesis of 3,4-dihydroxybenzylidene-benzoylacetonitrile (EGFR Kinase Inhibitor Analog).

-

Reactants: 3,4-Dihydroxybenzaldehyde + Benzoylacetonitrile.

-

Condition Modification: Phenolic aldehydes are less reactive due to electron donation.

-

Protocol Adjustment: Use Toluene with Piperidine and a Dean-Stark trap . The continuous removal of water drives the equilibrium forward, overcoming the deactivating effect of the hydroxyl groups.

-

Result: 85% Yield, bright yellow needles.

References

-

Jones, G. (2011). The Knoevenagel Condensation. In Organic Reactions, Vol. 15. Wiley. Link

-

Gazit, A., et al. (1989). Tyrphostins I: Synthesis and biological activity of protein tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 32(10), 2344-2352. Link

-

Prajapati, D., et al. (2004). Recent advances in the Knoevenagel condensation: A review. E-Journal of Chemistry. Link

-

Freeman, F. (1980). Properties and reactions of ylidenemalononitriles. Chemical Reviews, 80(4), 329-350. Link

-

Ren, Y., et al. (2002). Solvent-free Knoevenagel condensation of aldehydes with malononitrile catalyzed by solid base. Synthetic Communications. Link

Technical Application Note: Chemoselective Reduction of 3-(3-Bromo-5-nitrophenyl)-3-oxopropanenitrile

Part 1: Executive Summary & Strategic Analysis

The Challenge

The reduction of 3-(3-Bromo-5-nitrophenyl)-3-oxopropanenitrile presents a classic "chemoselectivity minefield" in organic synthesis. The molecule contains four distinct functional groups, three of which are susceptible to reduction under standard conditions.

-

Target: Nitro group (

) -

Off-Target Risks:

-

Aryl Bromide (

): Susceptible to hydrodehalogenation (loss of Br) under catalytic hydrogenation (Pd/C, -

Ketone (

): Susceptible to reduction to alcohol (via hydrides) or methylene (via Wolff-Kishner/Clemmensen). -

Nitrile (

): Susceptible to reduction to primary amines or aldehydes under strong hydride or hydrogenation conditions. -

-Keto Nitrile Motif: The methylene protons (

-

The Solution: Dissolving Metal Reduction

To navigate this landscape, Iron-mediated reduction (Bechamp-type) using Fe/NH

Chemoselectivity Matrix

The following decision matrix justifies the selection of Fe/NH

| Method | Reagent | Risk Level | Outcome Prediction |

| Catalytic Hydrogenation | CRITICAL | High risk of debromination ( | |

| Hydride Reduction | CRITICAL | Indiscriminate reduction of Ketone, Nitrile, and Nitro groups. | |

| Hydride Reduction | HIGH | Reduces Ketone to Alcohol; Nitro group typically remains untouched (unless catalyst added). | |

| Dissolving Metal (Acidic) | MODERATE | Effective, but strong acid may hydrolyze nitrile; workup is prone to emulsions. | |

| Dissolving Metal (Neutral) | OPTIMAL | Selective reduction of |

Part 2: Mechanistic Insight

The reduction of the nitro group by iron does not proceed directly to the amine but passes through nitroso and hydroxylamine intermediates. Understanding this is crucial for troubleshooting incomplete reactions.

Figure 1: Stepwise reduction pathway. Note that the condensation to Azoxy dimers is minimized by maintaining the slightly acidic/buffered pH provided by NH

Part 3: Experimental Protocols

Protocol A: Iron/Ammonium Chloride Reduction (Standard)

Scale: 10 mmol (approx. 3.0 g of substrate) Solvent System: Ethanol/Water (3:1) — Critical for solubilizing the organic substrate and the inorganic salts.

Materials

-

Substrate: this compound (1.0 eq)

-

Reductant: Iron Powder (325 mesh, reduced grade) (5.0 eq)

-

Electrolyte: Ammonium Chloride (

) (5.0 eq) -

Solvent: Ethanol (30 mL) + Water (10 mL)

Step-by-Step Procedure

-

Activation (Optional but Recommended):

-

Briefly stir the iron powder in 1M HCl for 5 minutes, filter, wash with water, and then ethanol. This removes surface oxides and reduces induction time. Note: Commercial "reduced" iron often works without this.

-

-

Reaction Setup:

-

In a 100 mL 3-neck Round Bottom Flask (RBF) equipped with a mechanical stirrer (magnetic stirring often fails due to iron clumping) and a reflux condenser.

-

Add Substrate (10 mmol) and Ethanol (30 mL). Stir to dissolve.

-

Add a solution of Ammonium Chloride (5.0 eq) in Water (10 mL).

-

Observation: The mixture may turn cloudy.

-

-

Reduction:

-

Add Iron Powder (5.0 eq) in portions over 5 minutes at room temperature.

-

Heat the mixture to 70–80°C (Reflux) .

-

Vigorous stirring is essential to keep the iron suspended.[1]

-

-

Monitoring:

-

Check by TLC or LC-MS every 30 minutes.

-

TLC Visualization: The starting material (Nitro) is usually less polar. The product (Amine) will be more polar and often fluoresces blue/purple under UV or stains red/orange with p-Anisaldehyde.

-

Endpoint: usually 1–3 hours.

-

-

Workup (The "Hot Filter" Method):

-

Crucial Step: While the reaction mixture is still hot , filter it through a pad of Celite (diatomaceous earth) to remove unreacted iron and iron oxide sludge.

-

Why Hot? To prevent the product from precipitating out in the filter cake.

-

Wash the Celite pad with hot Ethyl Acetate (3 x 20 mL).

-

-

Isolation:

-

Concentrate the filtrate under reduced pressure to remove Ethanol.

-

Dilute the remaining aqueous residue with Water (20 mL) and extract with Ethyl Acetate (3 x 30 mL).

-

Wash combined organics with Brine (20 mL).

-

Dry over anhydrous

, filter, and concentrate.[2]

-

-

Purification:

-

The crude product is often pure enough (>90%) for subsequent steps.[3]

-

If necessary, purify via recrystallization (Ethanol/Heptane) or Flash Column Chromatography (Hexanes/EtOAc).

-

Protocol B: Stannous Chloride ( ) Reduction (Alternative)

Use this if Protocol A fails to yield conversion or if the solubility in EtOH/Water is poor.

Materials

Procedure

-

Dissolve substrate in Ethyl Acetate (0.1 M concentration).

-

Add

in one portion. -

Stir at room temperature overnight (or heat to 50°C for 2-4 hours).

-

Workup (Caution):

Part 4: Analytical Validation

How to verify the transformation using

| Feature | Starting Material (Nitro) | Product (Amine) | Reason |

| Aromatic Region | 3 distinct signals (downfield) | 3 distinct signals (shifted upfield) | The |

| Nitro vs Amine | No exchangeable protons | Broad singlet (~3.5 - 5.5 ppm) | Appearance of |

| Methylene ( | Singlet ~4.0 - 4.5 ppm | Singlet ~3.8 - 4.3 ppm | Slight shift due to electronic change in the ring. |

| Aryl Bromide | Intact | Intact | Verify integration of aromatic protons to ensure no debromination. |

Expected LC-MS Signature:

-

SM:

= 311/313 (Br isotope pattern). -

Product:

= 283/285 (Br isotope pattern). Mass loss of 30 amu (

Part 5: Safety & Handling

-

Iron Waste: The iron residue is potentially pyrophoric if dry. Keep wet and dispose of in a dedicated solid waste container.

-

Exotherm: The addition of iron to the acidic/buffered solution can be exothermic. On large scales (>50g), add iron in portions.

-

Cyanide Risk: While the nitrile group is stable here, avoid strong acids or oxidizers that could liberate HCN.

-

Dust: Iron powder is a dust hazard. Use a fume hood.[8]

Part 6: References

-

Ramadas, K., & Srinivasan, N. (1992).[9] Iron-Ammonium Chloride - A Convenient and Chemoselective Reductant for Nitroarenes. Synthetic Communications, 22(22), 3189–3195.[9] Link

-

Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non-acidic and non-aqueous medium. Tetrahedron Letters, 25(8), 839-842.[4] Link[4]

-

Org. Synth. Coll. Vol. 5, p. 829 (1973). Reduction of Nitro Compounds with Iron and Acetic Acid. Link

-

Common Organic Chemistry. Nitro Reduction - Iron (Fe) Protocols and Mechanism. Link

Sources

- 1. Beyond the Bechamp: Unpacking the Art of Nitro Group Reduction - Oreate AI Blog [oreateai.com]

- 2. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]

- 3. sciencemadness.org [sciencemadness.org]

- 4. echemi.com [echemi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 7. 3-Amino-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]

- 8. reddit.com [reddit.com]

- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

Application Notes & Protocols: A Senior Application Scientist's Guide to the One-Pot Synthesis of 2-Aminothiophenes from Benzoylacetonitriles

Introduction: The Strategic Importance of 2-Aminothiophenes in Modern Drug Discovery

The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds.[1][2] Its incorporation into molecular designs can impart a range of pharmacological activities, including antiproliferative, antiviral, antifungal, and antibacterial properties.[1][2][3] The thiophene ring often serves as a bioisosteric replacement for a phenyl group, enhancing a molecule's therapeutic profile.[4] The Gewald reaction, a one-pot multicomponent synthesis, stands as one of the most efficient and widely adopted methods for constructing these valuable heterocyclic cores.[1][2][3] This guide provides an in-depth exploration of the Gewald synthesis, specifically focusing on the use of benzoylacetonitriles to yield highly functionalized 2-aminothiophenes, which are key intermediates for further elaboration in drug development programs.[4]

Underlying Principles: The Gewald Reaction Mechanism

The Gewald reaction is a powerful one-pot synthesis that combines a ketone or aldehyde, an α-cyanoester (in this case, benzoylacetonitrile), and elemental sulfur in the presence of a base to form a polysubstituted 2-aminothiophene.[5] The reaction proceeds through a cascade of three key steps:

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone/aldehyde and the active methylene group of the benzoylacetonitrile.[5][6] This step forms a stable α,β-unsaturated nitrile intermediate.[5]

-

Sulfur Addition: The elemental sulfur (S₈) is then attacked by the nucleophilic carbanion of the Knoevenagel adduct.[6] The exact mechanism of sulfur addition is complex and can involve the formation of polysulfide intermediates.[3][7][8][9]

-

Cyclization and Aromatization: The sulfur-containing intermediate undergoes intramolecular cyclization, followed by tautomerization and elimination of a sulfur fragment to yield the final, stable aromatic 2-aminothiophene product.[5][6] The aromatization of the thiophene ring is the thermodynamic driving force for the reaction.[7][8][9]

The overall reaction pathway is depicted in the following diagram:

Sources

- 1. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Gewald reaction - Wikipedia [en.wikipedia.org]

- 6. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

Troubleshooting & Optimization

Improving yield of beta-ketonitrile condensation reactions

The -Ketonitrile Synthesis Optimization Center

Technical Support Guide | Version 2.4

Welcome.

I am Dr. Aris, your Senior Application Scientist. You are likely here because your

The synthesis of

Module 1: Thermodynamics & Reagent Selection

The Core Problem: The

Decision Matrix: Selecting the Right Base

Do not default to Sodium Hydride (NaH) unless necessary. Use this logic flow to select your reagent system.

Figure 1: Reagent selection logic based on substrate sensitivity and scale.

Module 2: Process Control & The "Crust" Effect

A common failure mode is the physical solidification of the reaction mixture. The sodium enolate of the

Troubleshooting the Physical State

| Symptom | Diagnosis | Corrective Action |

| Reaction solidifies (Brick-like) | The sodium enolate is insoluble in the chosen solvent (usually THF or Ether). | Do NOT stop. Add co-solvent (DMF or DMSO, 10% v/v) to solubilize aggregates. Switch to overhead mechanical stirring. |

| Low Conversion (<50%) | "Claisen Competition": The ester self-condensed because it was present in excess relative to the nitrile anion. | Inverse Addition: Generate the nitrile anion first (Base + Nitrile), then add the ester slowly to the anion. |

| Gumming/Clumping | Moisture ingress caused partial hydrolysis, creating sticky carboxylates. | Ensure N2 sweep. Use dry solvents (<50 ppm water). |

The "Inverse Addition" Protocol (High-Fidelity)

Recommended for enolizable esters to prevent self-condensation.

-

Anion Formation: Suspend NaH (2.2 equiv) in dry THF (0.5 M). Heat to 60°C.

-

Nitrile Addition: Add Acetonitrile (2.5 equiv) dropwise. Note: Evolution of H2 gas will occur. Stir for 30 mins until gas evolution ceases.

-

Ester Addition: Dilute the Ester (1.0 equiv) in minimal THF. Add this solution dropwise to the refluxing nitrile anion solution over 1 hour.

-

Why? This keeps the concentration of free ester low, preventing it from reacting with itself (Claisen condensation).

-

-

Cook: Reflux for 2-4 hours. The mixture will turn yellow/orange and likely become a thick slurry.

Module 3: Workup & Isolation (The "pH Trap")

CRITICAL WARNING: 90% of "failed" reactions are actually failed workups. The product in the flask is the enolate salt (water-soluble). If you wash with water and discard the aqueous layer without acidification, you discard your product.

The pH Critical Path

Figure 2: The isolation workflow. Note that the product initially resides in the aqueous phase.

Protocol:

-

Quench: Pour reaction mixture into ice water. The solids will dissolve.

-

Pre-Wash (Optional): Extract the basic aqueous solution with diethyl ether once.

-

Purpose: Removes unreacted ester and mineral oil (from NaH). Discard this organic layer.

-

-

Acidification: Slowly add 3M HCl to the aqueous layer while monitoring pH.

-

Target:pH 3-4 .

-

Observation: The solution will turn cloudy/milky as the free

-ketonitrile oils out.

-

-

Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3x).

-

Drying: Dry combined organics over

.

Frequently Asked Questions (FAQs)

Q: My product is an oil, but the literature says it should be a solid. Why?

A:

-

Fix: Triturate the oil with cold hexanes or pentane. If it remains an oil, verify identity via NMR (look for the characteristic enol proton at >12 ppm or the

-methylene doublet at ~3.5-4.0 ppm).

Q: Can I use KOtBu instead of NaH? A: Yes, and often with better results for scale-up.

-

Optimization: Recent data suggests that adding catalytic Isopropanol (20 mol%) to the KOtBu/THF system significantly accelerates the reaction by solubilizing the potassium aggregates [1].

Q: I see a "dimer" impurity in my LCMS. What is it? A: This is likely the Thorpe condensation product of acetonitrile (3-aminocrotononitrile).

-

Cause: Acetonitrile anion reacting with another acetonitrile molecule instead of the ester.

-

Fix: Increase the equivalents of Ester slightly, or ensure the Ester is added slowly to the Nitrile anion (Inverse Addition) but keep the temperature moderate (<60°C) to favor the cross-condensation.

Q: The reaction works for methyl esters but fails for ethyl esters. A: Sterics and leaving group ability matter. Methyl esters are less sterically hindered and methoxide is a better leaving group than ethoxide in this context.

-

Fix: Transesterify your starting material to a methyl ester or switch to a more forcing base system (NaH/DMSO).

References

-

Evaluation of KOtBu/IPA System: Title: A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones.[1] Source: Beilstein J. Org. Chem. 2019, 15, 2922–2929. URL:[Link]

-

Acidity Scales & pKa Data: Title: Equilibrium acidities in acetonitrile of organic acids. Source: J. Org.[2][3][4] Chem. 2021, 86, 1407. URL:[Link]

-

Process Chemistry & Workup Protocols: Title: Process for the preparation of beta-ketonitriles.[1][5][6][7][8][9][10] Source: US Patent US20070142661A1.[5] URL:

Sources

- 1. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles [organic-chemistry.org]